5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one
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Description
5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C22H28N4O2S and its molecular weight is 412.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds related to 5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one have been synthesized through reactions involving key intermediates like 2-aminothiobenzamide and isocyanates. These reactions lead to the formation of dihydro-imidazoquinazolinones and dihydropyrimidoquinazolinones, showcasing the chemical versatility and reactivity of this class of compounds (Shiau, Chern, Tien, & Liu, 1989).
Antimicrobial and Antitumor Activities
Some derivatives within this chemical class have shown significant antimicrobial and antitumor activities. For instance, polyhalobenzonitrile quinazolin-4(3H)-one derivatives exhibited antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Shi et al., 2013). Furthermore, 2-mercapto-3-phenethylquinazoline derivatives bearing anilide fragments have been evaluated for their antitumor activity, with some compounds showing notable efficacy, thus indicating their potential in cancer therapy (Al-Suwaidan et al., 2013).
Biological Activities Mediated by Receptors
The synthesis of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives with potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors has been performed. These compounds have potential implications in modulating receptor activities, which could be relevant for various therapeutic applications (Kornicka, Sa̧czewski, & Gdaniec, 2004).
properties
IUPAC Name |
5-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-13(2)19-21(28)26-20(24-19)16-7-5-6-8-17(16)23-22(26)29-12-18(27)25-10-14(3)9-15(4)11-25/h5-8,13-15,19H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVUPBACKUBKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one |
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